molecular formula C11H20N2O2 B1404993 6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester CAS No. 1403767-24-7

6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B1404993
CAS No.: 1403767-24-7
M. Wt: 212.29 g/mol
InChI Key: PKPGACTWHRGJHO-UHFFFAOYSA-N
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Description

6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number 1403767-24-7. Its IUPAC name is tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, and it has a molecular weight of 212.29 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester involves several steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester has several scientific research applications:

    Asymmetric Synthesis: It is used in asymmetric synthesis to produce chiral building blocks for further chemical synthesis.

    Drug Discovery: Due to its bicyclic structure and conformational constraints, it serves as a useful component in drug discovery and development.

    Peptide Mimicry: This compound is employed in the synthesis of peptide mimics, which are rigid dipeptide analogs used in structure-activity relationship studies.

    Novel Amino Acids: It is used in the synthesis of novel amino acids, expanding the toolkit for chemical, biochemical, and pharmaceutical research.

Mechanism of Action

The mechanism of action of 6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester can be compared with other similar compounds such as:

  • 5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
  • 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester

These compounds share similar bicyclic structures but differ in functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific amino and tert-butyl ester groups, making it particularly valuable in asymmetric synthesis and drug discovery.

Properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(12)6-8(11)7-13/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPGACTWHRGJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135576
Record name 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-24-7
Record name 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[4.1.0]heptane-3-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 3
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 5
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Reactant of Route 6
6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

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